molecular formula C16H13FO B15165017 2-Fluoro-1,3-diphenylbut-2-en-1-one CAS No. 199872-85-0

2-Fluoro-1,3-diphenylbut-2-en-1-one

Katalognummer: B15165017
CAS-Nummer: 199872-85-0
Molekulargewicht: 240.27 g/mol
InChI-Schlüssel: ARGBIKSZXFQHFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-1,3-diphenylbut-2-en-1-one is an organic compound with the molecular formula C16H13FO and a molecular weight of 240.272 g/mol This compound is characterized by the presence of a fluorine atom attached to a butenone structure, which is further substituted with two phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1,3-diphenylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the successful industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1,3-diphenylbut-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-1,3-diphenylbut-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Fluoro-1,3-diphenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The enone structure is known to interact with nucleophiles, leading to the formation of adducts and other reaction products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-1,3-diphenylprop-2-en-1-one
  • 2-Fluoro-1,3-diphenylbut-2-en-1-ol
  • 2-Fluoro-1,3-diphenylbut-2-en-1-amine

Uniqueness

2-Fluoro-1,3-diphenylbut-2-en-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

199872-85-0

Molekularformel

C16H13FO

Molekulargewicht

240.27 g/mol

IUPAC-Name

2-fluoro-1,3-diphenylbut-2-en-1-one

InChI

InChI=1S/C16H13FO/c1-12(13-8-4-2-5-9-13)15(17)16(18)14-10-6-3-7-11-14/h2-11H,1H3

InChI-Schlüssel

ARGBIKSZXFQHFV-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C(=O)C1=CC=CC=C1)F)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.